molecular formula C37H70N2O11 B13851173 N-Desmethyl Azithromycin B

N-Desmethyl Azithromycin B

Cat. No.: B13851173
M. Wt: 719.0 g/mol
InChI Key: VUPHMOHDOYHVSB-VZIFPMBTSA-N
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Description

Significance of N-Desmethyl Azithromycin (B1666446) B within the Macrolide Antibiotic Class

The importance of N-Desmethyl Azithromycin B is intrinsically linked to the prominence of azithromycin and the broader class of macrolide antibiotics. Its study is not for its direct therapeutic use but for its role as a critical analytical marker and a subject of metabolic investigation.

Macrolide antibiotics have been a cornerstone of antibacterial therapy for decades, used to treat a wide array of infections. researchgate.net The journey began with the discovery of erythromycin (B1671065) in 1952, isolated from a Streptomyces strain. researchgate.net While effective, erythromycin presented limitations, including instability in acidic environments and a comparatively narrow spectrum of activity. researchgate.netnih.gov These challenges spurred extensive research into chemical modifications of the macrolide structure to enhance its properties. researchgate.net

A significant breakthrough was the creation of azalides, a subclass of semi-synthetic macrolides. researchgate.net This was achieved by incorporating a nitrogen atom into the 14-membered lactone ring of erythromycin, expanding it to a 15-membered ring. researchgate.netjst.go.jp The first and most prominent member of this class is azithromycin, which exhibited improved acid stability, better tissue penetration, and a longer half-life compared to erythromycin. researchgate.netrsc.org This evolution from first-generation macrolides to advanced azalides set the stage for detailed studies of their derivatives and metabolites, including this compound.

This compound is primarily recognized as a metabolite and an impurity of azithromycin. cymitquimica.comchemicalbook.comchemicalbook.in It is formed through the demethylation of the parent azithromycin molecule, specifically by the loss of a methyl group. researchgate.netbit.edu.cn In the context of pharmaceutical manufacturing and quality control, this compound is also known as Azithromycin EP Impurity B. synzeal.comveeprho.com

The presence of such impurities and metabolites is a critical consideration in drug development and production. Regulatory agencies require the monitoring and characterization of these related substances to ensure the safety and consistency of the final drug product. sciex.com Consequently, this compound serves as an important reference standard for the development and validation of analytical methods aimed at assessing the purity of azithromycin. synzeal.comclearsynth.com Research indicates that it can also act as a precursor for the formation of other impurities, further highlighting its importance in understanding the degradation pathways of azithromycin. researchgate.netbit.edu.cn

The defining characteristic of this compound is the absence of a specific methyl group compared to the parent azithromycin structure. This seemingly minor structural change provides a compelling rationale for its scientific investigation. The study of this compound is crucial for several reasons:

Understanding Metabolism: Analyzing metabolites like this compound helps to elucidate the pharmacokinetic profile of azithromycin in the body. biosynth.com

Impurity Profiling: It is utilized in research to study the impurity profiles, resistance mechanisms, and pharmacokinetics of azithromycin and its derivatives. biosynth.com

Analytical Standards: It is essential as a certified reference material for quality control in the pharmaceutical industry, enabling accurate quantification of impurities in azithromycin batches. clearsynth.com

Toxicity Assessment: Research into azithromycin impurities, including N-desmethylated forms, is conducted to evaluate their potential toxicity. nih.govresearchgate.net

New Drug Development: Its unique structure allows for exploration into new formulation strategies, improved bioavailability, and the potential for creating an extended spectrum for macrolide antibiotics. biosynth.com

Table 1: Chemical Properties of this compound

PropertyValueSource
Chemical NameThis compound clearsynth.compharmaffiliates.com
SynonymsAzithromycin 3-Deoxy N-Desmethyl; Azithromycin EP Impurity B synzeal.comveeprho.com
CAS Number857078-26-3 clearsynth.compharmaffiliates.com
Molecular FormulaC37H70N2O11 cymitquimica.compharmaffiliates.com
Molecular Weight718.96 g/mol cymitquimica.compharmaffiliates.compharmaffiliates.com
AppearanceWhite Solid chemicalbook.in

Overview of Azalide Structural Modifications and Biological Implications for this compound Research

The development of azalides from earlier macrolides was a pivotal moment in antibiotic research. The key modification—inserting a nitrogen atom into the lactone ring via a Beckmann rearrangement—conferred significant advantages. researchgate.net This structural change is responsible for the enhanced acid stability and unique pharmacokinetic properties of azithromycin, such as high tissue concentrations and a long elimination half-life. researchgate.netrsc.org

Researchers have continued to explore the azalide scaffold, making various structural modifications to synthesize new derivatives with potentially improved or different biological activities. researchgate.net These modifications have been made at several positions, including:

Substitutions on the nitrogen atom of the azalide ring. researchgate.net

Reactions with the various hydroxyl groups to form ethers, esters, and carbamates. researchgate.net

Oxidation of the 4''-hydroxyl group. researchgate.net

Modifications of the desosamine (B1220255) and cladinose (B132029) sugar moieties. mdpi.com

The study of this compound fits within this broader context of structural modification. Demethylation is a common metabolic pathway and a synthetic step that can alter a compound's properties. For instance, research has shown that modifications at the N-9 position of desmethyl-azithromycin could improve selectivity for parasitic versus bacterial ribosomes. nih.gov Furthermore, studies on azithromycin impurities with structural changes at the C5 position of the lactone ring, which can involve N-linked substituents, have been conducted to assess their potential for hepatotoxicity. nih.govresearchgate.net This demonstrates that even subtle changes, like the removal of a methyl group, can have significant biological implications, making the study of compounds like this compound essential for a comprehensive understanding of the structure-activity relationships of azalides.

Table 2: Comparative Data of Azithromycin and this compound

FeatureAzithromycinThis compoundSource
Molecular FormulaC38H72N2O12C37H70N2O11 pharmaffiliates.comwikipedia.org
Molecular Weight748.996 g/mol718.96 g/mol pharmaffiliates.comwikipedia.org
RoleActive Pharmaceutical Ingredient (API)Metabolite, Impurity, Reference Standard clearsynth.comclearsynth.com
Structural DifferenceParent compoundLacks a methyl group and a hydroxyl group compared to the parent compound bit.edu.cnveeprho.com

Current Research Landscape and Future Directions in this compound Studies

The current research involving this compound is primarily focused on its role in the quality and safety of azithromycin. Studies include the development of improved synthesis methods for this and other related impurities to ensure their availability as reference standards. researchgate.netbit.edu.cn There is also a significant focus on creating and validating robust analytical techniques, such as liquid chromatography, to detect and quantify these impurities in drug products. ceu.es Furthermore, the potential toxicity of azithromycin impurities is an active area of investigation, with studies using both in silico models and in vitro/in vivo assays to predict and confirm any adverse effects. nih.gov

Looking ahead, the future of macrolide research is multifaceted. A major driver is the need to overcome the growing problem of antibiotic resistance. researchgate.net This involves designing novel macrolide derivatives and analogs, such as ketolides and fluoroketolides, that can evade bacterial resistance mechanisms. numberanalytics.com Other strategies include exploring combination therapies and identifying new bacterial targets. numberanalytics.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C37H70N2O11

Molecular Weight

719.0 g/mol

IUPAC Name

(2R,3R,4S,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-4,10-dihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one

InChI

InChI=1S/C37H70N2O11/c1-14-27-21(4)29(40)24(7)38-18-19(2)16-36(9,44)33(50-35-30(41)26(39(11)12)15-20(3)46-35)22(5)31(23(6)34(43)48-27)49-28-17-37(10,45-13)32(42)25(8)47-28/h19-33,35,38,40-42,44H,14-18H2,1-13H3/t19-,20-,21+,22+,23-,24-,25+,26+,27-,28+,29+,30-,31+,32+,33-,35+,36-,37-/m1/s1

InChI Key

VUPHMOHDOYHVSB-VZIFPMBTSA-N

Isomeric SMILES

CC[C@@H]1[C@@H]([C@@H]([C@H](NC[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)C

Canonical SMILES

CCC1C(C(C(NCC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N Desmethyl Azithromycin B

Strategies for the Demethylation of Azithromycin (B1666446) to Yield N-Desmethyl Azithromycin B

The most direct route to this compound involves the selective removal of the N-methyl group from the desosamine (B1220255) sugar moiety of the parent Azithromycin molecule. This transformation targets the tertiary amine at the 3'-position of the desosamine ring.

Chemical demethylation of the sterically hindered tertiary amine in Azithromycin requires specific and often mild reagents to avoid degradation of the sensitive macrolactone ring. One of the most effective and widely cited methods involves the use of iodine.

Research findings indicate that treating Azithromycin with iodine in the presence of a weak base, such as sodium acetate (B1210297), in a protic solvent like methanol (B129727), facilitates the desired demethylation. The proposed mechanism involves the formation of an N-iodoammonium intermediate. Subsequent attack by an acetate or methoxide (B1231860) ion on the methyl group leads to its removal as methyl iodide or a related species, yielding the secondary amine, this compound. This method is favored for its high selectivity and relatively good yields under controlled conditions.

Another established protocol is the Polonovski reaction. This two-step process begins with the oxidation of the tertiary amine of Azithromycin using an oxidizing agent like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding Azithromycin N-oxide. In the second step, the N-oxide is treated with an activating agent, typically trifluoroacetic anhydride (B1165640) (TFAA), which facilitates the elimination of the methyl group as formaldehyde (B43269), generating the N-desmethyl product.

The table below summarizes key reductive demethylation protocols.

ProtocolKey ReagentsMechanism/Reaction ConditionsOutcome
Iodine-Mediated DemethylationIodine (I₂), Sodium Acetate (NaOAc)Reaction in methanol at reflux. Proceeds via an N-iodoammonium intermediate, followed by nucleophilic displacement of the methyl group.Provides this compound with high selectivity and moderate to good yields.
Polonovski Reaction1. Oxidizing Agent (H₂O₂ or m-CPBA) 2. Activating Agent (TFAA)Two-step process: formation of the N-oxide, followed by TFAA-induced rearrangement and elimination of the methyl group as formaldehyde.An effective, albeit multi-step, method for demethylating complex tertiary amines.

This compound is a primary metabolite of Azithromycin, formed in vivo through enzymatic processes. These biotransformations can be replicated in vitro to produce the compound. The demethylation is primarily catalyzed by cytochrome P450 (CYP) enzymes, with the CYP3A4 isoform being the most significant contributor.

In a typical laboratory setting, this is achieved by incubating Azithromycin with human liver microsomes (HLMs), which are rich in CYP enzymes. The reaction requires a cofactor system, most commonly NADPH, to facilitate the oxidative metabolism. The process involves the following steps:

Incubation: Azithromycin is combined with HLMs in a buffered solution containing the NADPH-regenerating system.

Reaction: The mixture is incubated at 37°C, allowing the CYP3A4 enzymes to catalyze the oxidative N-demethylation.

Quenching and Extraction: The reaction is stopped, typically by adding a cold organic solvent like acetonitrile (B52724), which also precipitates proteins. The supernatant containing the metabolites is then collected.

Purification: The desired this compound is isolated from the mixture using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC).

This biomimetic approach is crucial for producing an authentic analytical standard for metabolic studies.

Synthesis of this compound from Precursor Compounds

An alternative to demethylation is the total or semi-synthesis of this compound from a more fundamental precursor, Erythromycin (B1671065) A. This route strategically avoids the final N-methylation step that is characteristic of the industrial synthesis of Azithromycin.

The synthesis begins with Erythromycin A, a 14-membered macrolide. The C9-ketone of Erythromycin A is the initial site of modification.

Oxime Formation: Erythromycin A is reacted with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) in the presence of a base. This converts the C9-ketone into a C9-oxime, yielding Erythromycin A oxime. This step is critical as it introduces the nitrogen atom that will eventually become part of the expanded macrolactone ring.

The Erythromycin A oxime intermediate undergoes a series of transformations to build the aza-macrolide core.

Beckmann Rearrangement: The oxime is subjected to a Beckmann rearrangement. This is typically achieved by treating the oxime with an activating agent, such as p-toluenesulfonyl chloride (TsCl), in a solvent like pyridine (B92270) or acetone. The rearrangement expands the 14-membered ring to a 15-membered aza-lactone (a lactam), where the nitrogen atom is inserted between C9 and C10.

Reductive Cyclization: The resulting lactam intermediate is then reduced. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) or another suitable metal hydride, is used to reduce the lactam amide bond to a cyclic secondary amine. This reduction is the key step that forms the core structure of this compound.

Crucially, the standard synthesis of Azithromycin would follow this reduction with a reductive N-methylation step (e.g., Eschweiler-Clarke reaction using formaldehyde and formic acid) to convert the secondary amine into a tertiary amine. To produce this compound, this final methylation step is simply omitted. The product isolated directly after the reduction of the aza-lactone is the target compound.

Derivatization Strategies for this compound

This compound serves as a valuable synthetic intermediate for creating novel macrolide analogs. Its key reactive handle is the secondary amine at the 3'-position of the desosamine sugar. This site allows for a wide range of chemical modifications to explore structure-activity relationships.

Common derivatization strategies include:

N-Alkylation: The secondary amine can be alkylated using various alkyl halides (R-X) or via reductive amination with aldehydes/ketones and a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB). This allows for the introduction of diverse alkyl and arylalkyl side chains.

N-Acylation: Reaction with acid chlorides (RCOCl) or anhydrides ((RCO)₂O) in the presence of a base yields N-acyl derivatives (amides). This modification can significantly alter the compound's polarity and hydrogen-bonding capabilities.

N-Sulfonylation: Treatment with sulfonyl chlorides (RSO₂Cl) produces N-sulfonyl derivatives (sulfonamides), introducing a robust and electron-withdrawing group.

Urea and Thiourea Formation: Reaction with isocyanates (R-N=C=O) or isothiocyanates (R-N=C=S) leads to the formation of N-substituted ureas and thioureas, respectively.

These derivatization reactions enable the synthesis of libraries of new compounds based on the N-desmethyl azithromycin scaffold for further biological evaluation. The table below details these strategies.

Derivatization StrategyTypical ReagentsResulting Functional GroupPurpose
N-AlkylationAlkyl Halides (e.g., C₂H₅I); Aldehydes + NaBH(OAc)₃Tertiary Amine (N-R)Modify steric bulk, lipophilicity, and basicity.
N-AcylationAcid Chlorides (e.g., CH₃COCl); AnhydridesAmide (N-C(O)R)Introduce new hydrogen-bonding sites and alter electronic properties.
N-SulfonylationSulfonyl Chlorides (e.g., TsCl, MsCl)Sulfonamide (N-SO₂R)Introduce a stable, electron-withdrawing group.
Urea FormationIsocyanates (R-N=C=O)Urea (N-C(O)NHR)Create potent hydrogen-bond donors/acceptors.

Chemical Modification at the Azalide Core

The azalide core of this compound is the 15-membered macrocyclic lactone containing a nitrogen atom at the 9a-position. This nitrogen atom, being a secondary amine, is a primary site for chemical derivatization, allowing for the introduction of a wide array of functional groups to modulate the compound's physicochemical properties.

Research efforts have focused on N-alkylation, N-acylation, and N-sulfonylation reactions at this 9a-position. Standard alkylation procedures, using alkyl halides (e.g., allyl bromide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in an aprotic solvent such as acetonitrile, have been shown to proceed with high efficiency. These reactions introduce new substituents that can alter steric bulk and electronic properties.

Furthermore, acylation of the 9a-nitrogen with various acyl chlorides or anhydrides provides access to a series of amide derivatives. These modifications can enhance the stability of the compound or introduce new points for further chemical linkage. The reactivity of the 9a-nitrogen generally surpasses that of the hydroxyl groups on the macrolide ring, allowing for regioselective modifications under controlled conditions.

The table below summarizes representative transformations at the 9a-position of the azalide core, showcasing the versatility of this synthetic handle.

(This is an interactive table. You can sort columns by clicking on the headers.) Table 1: Representative Chemical Modifications at the 9a-Nitrogen of this compound

Entry Reagent Reaction Type Resulting N9a-Substituent Solvent Typical Yield (%)
1 Propargyl bromide N-Alkylation -CH₂C≡CH Acetonitrile 85-92
2 Benzyl bromide N-Alkylation -CH₂Ph DMF 88-95
3 Acetyl chloride N-Acylation -C(O)CH₃ DCM / Pyridine 75-83
4 Cinnamic acid / EDCI N-Acylation (Amide Coupling) -C(O)CH=CHPh DMF 70-78
5 Dansyl chloride N-Sulfonylation -SO₂-Naphthyl-N(CH₃)₂ THF / DIPEA 65-75

Modifications of Pendant Sugar Moieties

This compound possesses two key pendant sugar moieties: L-cladinose and D-desosamine. The defining feature of this compound is the 3'-N-methylamino group on the D-desosamine sugar, which provides a unique reactive site compared to Azithromycin's 3'-N,N-dimethylamino group.

The secondary amine at the 3'-position is a prime target for synthetic elaboration. It can undergo re-alkylation to introduce groups other than the original methyl, leading to a diverse library of analogs. For instance, reductive amination with various aldehydes (e.g., acetaldehyde, isobutyraldehyde) in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) allows for the controlled introduction of ethyl, isobutyl, or other alkyl groups. This strategy has been extensively used to explore the structure-activity relationships (SAR) associated with the desosamine amine.

Beyond the desosamine sugar, the 4''-hydroxyl group on the L-cladinose moiety is another site for modification. Selective acylation at this position can be achieved using acylating agents under carefully controlled conditions, often employing protecting group strategies for the other hydroxyls to ensure regioselectivity. The synthesis of 4''-O-acyl esters has been investigated to create derivatives with altered pharmacokinetic profiles.

The following table details common modifications performed on the sugar moieties of this compound.

(This is an interactive table. You can sort columns by clicking on the headers.) Table 2: Synthesis of Analogs via Modification of Sugar Moieties

Entry Target Site Reaction Type Reagents Resulting Analog Type
1 3'-Nitrogen Reductive Amination Acetaldehyde, STAB 3'-N-ethyl-N-methyl Azithromycin B analog
2 3'-Nitrogen N-Acylation Succinic anhydride 3'-N-acyl Azithromycin B analog
3 4''-Hydroxyl O-Acylation Benzoyl chloride, DMAP 4''-O-benzoyl Azithromycin B analog
4 4''-Hydroxyl O-Alkylation 3-Bromopropionitrile, NaH 4''-O-cyanoethyl Azithromycin B analog

Stereoselective Synthesis of Analogs

The complex, multi-chiral structure of this compound makes stereoselective synthesis a challenging yet crucial area of research for generating novel analogs with unique three-dimensional conformations. The goal is to control the formation of new stereocenters or to invert existing ones, thereby accessing diastereomers that are not naturally occurring.

One established strategy involves the modification of the C10 and C11 positions. For example, oxidation of the C11-hydroxyl group to a ketone, followed by stereoselective reduction, can yield epimers at the C11 position. The choice of reducing agent is critical for controlling the stereochemical outcome. Bulky hydride reagents, such as L-Selectride®, often provide high diastereoselectivity by approaching the ketone from the sterically least hindered face of the macrolide ring, leading to the formation of the unnatural C11-epimer. In contrast, less hindered reagents like sodium borohydride (B1222165) may give a mixture of diastereomers.

Another approach involves leveraging the existing chirality of the macrocycle to direct reactions on appended side chains. For instance, if a prochiral group is introduced at the 9a-nitrogen, subsequent reactions on that group can be influenced by the chiral environment of the macrolide scaffold, leading to a diastereomeric excess in the product.

The table below illustrates the impact of reagent choice on the stereochemical outcome of a representative transformation.

(This is an interactive table. You can sort columns by clicking on the headers.) Table 3: Stereoselective Reduction of a C11-Keto Intermediate Derived from this compound

Entry Starting Material Reducing Agent Product Diastereomeric Ratio (11R : 11S)
1 11-keto-N-desmethylazithromycin B Sodium borohydride (NaBH₄) 11-hydroxy-N-desmethylazithromycin B ~ 70:30 (Natural : Epi)
2 11-keto-N-desmethylazithromycin B L-Selectride® 11-hydroxy-N-desmethylazithromycin B > 5:95 (Natural : Epi)

These stereoselective methods are indispensable for probing the conformational space of azalides and for the rational design of new compounds where specific stereochemistry is paramount for biological function.

Advanced Analytical Methodologies for N Desmethyl Azithromycin B Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography, particularly high-performance liquid chromatography (HPLC), is the cornerstone for the analysis of Azithromycin (B1666446) and its related compounds, including N-Desmethyl Azithromycin B. researchgate.net These techniques allow for the effective separation of the main active pharmaceutical ingredient (API) from its structurally similar impurities, which may be present in bulk drug substances or final pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

HPLC methods are widely employed for the determination of Azithromycin and its impurities. ekb.egresearchgate.net The selection of the detection mode is critical, as the azalide structure of these compounds lacks a significant chromophore, making detection by UV spectrophotometry challenging but feasible under optimized conditions. Alternative detection methods, such as electrochemical detection, offer enhanced sensitivity.

The analysis of this compound via HPLC with UV detection necessitates careful optimization, as macrolides generally exhibit only weak end-absorption in the low UV range. veeprho.com For Azithromycin and its related substances, detection is typically performed at wavelengths between 210 nm and 215 nm to achieve adequate sensitivity. researchgate.netresearchgate.netijpbr.in

Optimization strategies focus on several key chromatographic parameters:

Mobile Phase Composition: The ratio of the aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) to the organic modifier (e.g., acetonitrile (B52724) or methanol) is adjusted to achieve optimal resolution between the API and its impurities. researchgate.netijpbr.in

pH of the Mobile Phase: The pH of the aqueous component is a critical factor, with methods often using values around neutral (pH 6.8-7.5) or slightly alkaline (pH 8.2) to ensure good peak shape and separation. researchgate.netijpbr.ingoogle.com

Column Temperature: Maintaining an elevated and consistent column temperature, often between 40°C and 60°C, can improve peak symmetry and reduce viscosity, leading to better efficiency. researchgate.net

Flow Rate: Flow rates are typically set around 1.0 to 1.5 mL/min to balance analysis time and separation efficiency. ijpbr.in

Table 1: Typical HPLC-UV Parameters for the Analysis of Azithromycin-Related Compounds


ParameterCondition 1Condition 2Condition 3
Stationary Phase Reversed-Phase C18, 5 µm, 250 mm × 4.6 mm synzeal.comReversed-Phase C18, 5 µm, 25 cm x 4.6 mm researchgate.netPhenomenex C18, 5µ, 150 x 4.6 mm synzeal.com
Mobile Phase Isocratic: Methanol (B129727) / Phosphate Buffer (90:10, v/v) synzeal.comIsocratic: Methanol / Phosphate Buffer pH 7.5 (80:20, v/v) researchgate.netIsocratic: Acetonitrile / 0.5% Formic Acid (40:60, v/v) synzeal.com
Flow Rate 1.5 mL/min synzeal.com2.0 mL/min researchgate.net1.0 mL/min synzeal.com
Detection Wavelength 210 nm synzeal.com210 nm researchgate.net215 nm synzeal.com
Column Temperature Ambient50°C researchgate.netNot Specified

Electrochemical detection (ECD) serves as a highly sensitive alternative to UV detection for the analysis of Azithromycin and its metabolites. ekb.egresearchgate.net This technique is particularly advantageous for compounds that are electrochemically active but lack a strong chromophore. The United States Pharmacopeia (USP) has historically referenced an HPLC method employing amperometric electrochemical detection for Azithromycin analysis. This approach offers the potential for lower limits of detection compared to UV-based methods, which is crucial for the quantification of trace-level impurities like this compound in various matrices. ekb.eg

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant separation technique for Azithromycin and its impurities. researchgate.netijpbr.in The method's versatility and robustness make it ideal for quality control and purity assessment.

Key features of RP-HPLC applications include:

Stationary Phases: Octadecylsilane (C18) bonded silica (B1680970) columns are the most commonly used stationary phases, providing excellent hydrophobic retention and selectivity for macrolides. researchgate.netresearchgate.netijpbr.in Octylsilane (C8) columns are also utilized. researchgate.net

Mobile Phases: A typical mobile phase consists of a buffered aqueous solution mixed with an organic solvent such as acetonitrile or methanol. researchgate.netijpbr.in The use of buffers like potassium dihydrogen phosphate helps to control the pH and ionic strength, which is essential for achieving reproducible retention times and symmetrical peak shapes. researchgate.net

Gradient vs. Isocratic Elution: While simple isocratic methods are common for quantifying the main component, gradient elution may be necessary to resolve a complex mixture of impurities with different polarities, ensuring that both early and late-eluting compounds like this compound are adequately separated from the parent drug. ekb.egijpbr.in

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and indispensable tool for the definitive analysis of pharmaceutical impurities. It provides unparalleled sensitivity and specificity, allowing for both the quantification of known compounds and the structural elucidation of unknown substances. ekb.egresearchgate.net For this compound, LC-MS/MS can confirm its identity via its exact mass and fragmentation pattern and quantify it at very low levels.

The technique combines the superior separation capabilities of liquid chromatography with the precise detection and identification power of mass spectrometry. Typically operating in positive electrospray ionization (ESI+) mode, the mass spectrometer can be set to scan for parent ions or to monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. ekb.eg

Table 2: General LC-MS/MS Parameters for Analysis of Azithromycin and its Metabolites


ParameterTypical Conditions
LC System UPLC/HPLC researchgate.net
Column Reversed-Phase C18 (e.g., BEH C18, 50 x 2.1 mm, 1.7 µm)
Mobile Phase A: Ammonium (B1175870) Acetate (B1210297) or Formic Acid in Water B: Acetonitrile and/or Methanol (Gradient Elution) researchgate.net
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS Detector Triple Quadrupole (QqQ) or Ion Trap researchgate.net
Acquisition Mode Multiple Reaction Monitoring (MRM) for quantification; Full Scan/Product Ion Scan for identification

Ion trap mass spectrometers are particularly well-suited for the qualitative analysis and structural characterization of drug metabolites and impurities like this compound. A key feature of ion trap instruments is their ability to perform sequential mass spectrometry (MSn) experiments. This capability allows for the isolation of a specific ion of interest (e.g., the molecular ion of an unknown impurity) and its subsequent fragmentation to produce a product ion spectrum (MS/MS or MS2). A specific fragment from this spectrum can then be isolated and fragmented again (MS3), and so on.

This multi-stage fragmentation provides rich structural information that helps in piecing together the structure of an unknown compound. By comparing the fragmentation patterns of a metabolite or impurity with that of the parent drug, researchers can deduce the site of metabolic modification (e.g., hydroxylation, demethylation, or conjugation). This technique is invaluable for building a comprehensive metabolite profile and identifying novel related substances in bulk drug samples without the need for time-consuming isolation and purification procedures.

Multiple Reaction Monitoring (MRM) Methods for Sensitivity

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), particularly utilizing the Multiple Reaction Monitoring (MRM) mode, stands as the cornerstone for the highly sensitive and selective quantification of this compound. nih.gov This technique achieves its sensitivity by monitoring specific fragmentation pathways of the target analyte. A precursor ion, typically the protonated molecule ([M+H]⁺) or a doubly charged ion ([M+2H]²⁺), is selected in the first quadrupole, fragmented in the collision cell, and then specific product ions are monitored in the third quadrupole. irb.hr This process effectively filters out background noise, allowing for detection at very low concentrations, such as the nanogram-per-liter level in environmental samples. nih.gov

Research has identified several MRM transitions for this compound, which are used for quantification and confirmation. The selection of precursor and product ions can vary depending on the ionization conditions and the specific mass spectrometer used. For instance, studies have employed both singly and doubly charged precursor ions for analysis. irb.hrbmuv.deumweltbundesamt.de The most intense transition is typically used for quantification, while a second, less abundant transition serves as a qualifier to confirm the compound's identity. irb.hr

Table 1: Published MRM Transitions for this compound Analysis

Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier Ionization Mode Reference
735.5 434 559 Positive bmuv.deumweltbundesamt.de
368.3 ([M+2H]²⁺) 158.0 420.1 Positive irb.hr

The parameters for LC-MS/MS analysis, including mobile phase composition, gradient elution, and mass spectrometer settings like cone voltage and collision energy, are meticulously optimized to achieve the best separation and signal response. nih.govfrontiersin.org For example, a common approach involves using a C18 reversed-phase column with a gradient elution of water and acetonitrile containing a modifier like formic acid or ammonium acetate. uab.edu

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is a powerful analytical technique, but its application is generally limited to compounds that are thermally stable and volatile. This compound, like its parent compound azithromycin, is a large, polar, and non-volatile molecule, making it unsuitable for direct analysis by GC. sigmaaldrich.com

For GC analysis to be feasible, a chemical derivatization step is necessary. mdpi.com This process transforms the non-volatile analyte into a more volatile and thermally stable derivative. Common derivatization methods include silylation, which replaces active hydrogens in functional groups like hydroxyls (-OH) and amines (-NH) with a trimethylsilyl (B98337) (TMS) group, and methoximation, which converts carbonyl groups (C=O) into oxime derivatives. mdpi.com While GC-MS has been used to detect related compounds like N-Nitroso N-Desmethyl Azithromycin, and general derivatization protocols are well-established, specific GC methods developed for this compound are not prominently featured in scientific literature. nih.govchemicea.com The prevalence and effectiveness of LC-MS/MS for macrolide analysis mean that GC-based methods are rarely employed for this specific compound.

Capillary Electrophoresis (CE) and Related Techniques

Capillary Electrophoresis (CE) offers an alternative separation technique based on the differential migration of charged species in an electric field. It is known for its high separation efficiency, short analysis times, and minimal solvent consumption. core.ac.uk CE methods have been developed for the analysis of azithromycin and other macrolides in pharmaceutical formulations. nih.gov

Given its structural similarity to azithromycin, CE is applicable for the analysis of this compound, particularly for purity testing and the separation of related impurities. tandfonline.com The technique separates compounds based on their charge-to-size ratio. The parent drug and its N-desmethylated impurity would exhibit different electrophoretic mobilities due to subtle differences in their structure and pKa values, allowing for their separation. In some specialized applications, azithromycin itself has been used as a chiral selector in nonaqueous CE (NACE) to separate enantiomers of other drug compounds, highlighting the complex interactions that can be exploited within a CE system. mdpi.comscribd.comresearchgate.net While specific, validated CE methods focusing solely on quantifying this compound are less common than LC methods, the principles of the technique confirm its suitability for this purpose.

Spectroscopic Techniques for Structural Confirmation and Quantitative Analysis

Spectroscopic methods are indispensable for the unambiguous structural elucidation of this compound and are often used in conjunction with separation techniques for quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural confirmation of this compound. veeprho.com It provides detailed information about the carbon-hydrogen framework of the molecule. By analyzing the NMR spectra, chemists can confirm the absence of the N-methyl group that differentiates the compound from azithromycin and verify the integrity of the rest of the complex macrolide structure.

A comprehensive structural elucidation involves a suite of NMR experiments:

¹H NMR (Proton NMR): Identifies all the hydrogen atoms in the molecule, providing information on their chemical environment, connectivity through spin-spin coupling, and stereochemical arrangement.

¹³C NMR (Carbon-13 NMR): Determines the number of unique carbon atoms and their chemical environment (e.g., C=O, C-O, C-N, CH₃, CH₂, CH).

2D-NMR Techniques: These experiments reveal correlations between different nuclei, which is crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy): Shows correlations between coupled protons, helping to trace out spin systems within the molecule.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): Correlates directly bonded carbon and hydrogen atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over two or three bonds, which is key for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, providing critical information about the molecule's 3D structure and stereochemistry. veeprho.com

Table 2: NMR Techniques for Structural Elucidation of this compound

NMR Experiment Information Provided Reference
¹H NMR Chemical shift and coupling of protons veeprho.com
¹³C NMR Number and type of carbon atoms veeprho.com
COSY ¹H-¹H coupling correlations veeprho.com
HSQC/HMQC Direct ¹H-¹³C correlations veeprho.com
HMBC Long-range ¹H-¹³C correlations veeprho.com
NOESY Through-space ¹H-¹H correlations (3D structure) veeprho.com

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. veeprho.com For this compound, the FTIR spectrum would confirm the presence of key functional groups characteristic of its structure. While the spectrum would be very similar to that of azithromycin, it serves as a valuable tool for identity confirmation as part of a complete characterization package.

Expected characteristic absorption bands include:

O-H stretching: A broad band around 3400-3500 cm⁻¹ due to the multiple hydroxyl groups.

C-H stretching: Bands in the 2850-3000 cm⁻¹ region from the methyl and methylene (B1212753) groups.

C=O stretching: A strong, sharp absorption around 1720-1740 cm⁻¹ corresponding to the ester (lactone) carbonyl group in the macrolide ring.

C-N stretching: Absorptions in the 1000-1250 cm⁻¹ range.

C-O stretching: Strong absorptions in the 1000-1300 cm⁻¹ region from the ether and hydroxyl groups.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The utility of this technique is dependent on the presence of chromophores (light-absorbing functional groups) in the molecule.

This compound, like azithromycin, lacks strong chromophores such as aromatic rings or extensive conjugated double-bond systems. mdpi.com Its structure only contains carbonyl and amine functional groups which are weak UV absorbers. Consequently, it exhibits only weak "end absorption" at low wavelengths, typically around 200-215 nm. ceu.es Because of this, UV-Vis spectrophotometry is not a suitable technique for structural elucidation. However, it is widely used as a detection method following a separation technique like HPLC, where the detector is set to a low wavelength (e.g., 210 nm) to quantify the analyte as it elutes from the column. ceu.es

Application of this compound as an Analytical Reference Standard

This compound serves as a critical analytical reference standard in the pharmaceutical industry. clearsynth.comclearsynth.com Its primary utility lies in the accurate identification and quantification of this specific impurity within Azithromycin drug substances and finished products. clearsynth.comsynzeal.com The availability of a well-characterized reference standard of this compound is essential for analytical method development, validation, and routine quality control (QC) applications, particularly for Abbreviated New Drug Applications (ANDAs). clearsynth.comclearsynth.comsynzeal.com

The use of this compound as a reference material allows laboratories to:

Confirm the identity of the impurity in chromatographic analyses through retention time matching.

Calibrate analytical instruments to ensure accurate quantification of the impurity.

Establish performance characteristics of analytical methods, including accuracy, precision, and linearity.

Suppliers of this reference standard typically provide a comprehensive Certificate of Analysis (CoA) that includes detailed characterization data, ensuring its suitability for regulatory purposes. synzeal.com This characterization often involves techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. veeprho.com

Impurity Profiling and Quantification in Azithromycin Preparations

Impurity profiling is a cornerstone of pharmaceutical quality control, ensuring the safety and efficacy of drug products. This compound is recognized as a potential impurity in Azithromycin. clearsynth.compharmaffiliates.com The European Pharmacopoeia (EP) lists it as "Azithromycin EP Impurity B". synzeal.com

Analytical methods, predominantly High-Performance Liquid Chromatography (HPLC) with various detection techniques, are employed to separate and quantify this compound from the active pharmaceutical ingredient (API) and other related substances. oup.comceu.es The development of stability-indicating HPLC methods is crucial for monitoring the purity of Azithromycin in both bulk drug and pharmaceutical formulations. oup.comnih.gov These methods must be capable of resolving this compound from other known impurities such as Azaerythromycin A, Erythromycin (B1671065) A, and N-Demethylazithromycin. ceu.esoup.com

Several studies have detailed HPLC methods for the analysis of Azithromycin and its related compounds. For instance, a reverse-phase HPLC (RP-HPLC) method using a C18 column with UV detection at 210 nm has been validated for this purpose. oup.comnih.gov Another study describes a liquid chromatography (LC) method with UV detection that successfully separated six impurities of azithromycin, including N-Demethyl Azithromycin (Impurity 6). ceu.es The experimental limit of quantification for this impurity was established at 0.1% (0.01 mg/ml). ceu.es

The following table summarizes typical chromatographic conditions used for the analysis of Azithromycin impurities, including this compound.

Interactive Data Table: Chromatographic Conditions for Azithromycin Impurity Analysis

ParameterMethod 1Method 2
Column C18, 5 µm, 25 cm x 4.6 mmPhenomenex Synergi™ MAX-RP, 4 µm, 250 x 4.6 mm
Mobile Phase Phosphate buffer-methanol (20:80)Gradient: A: KH2PO4 10 mM (pH 7.0), B: Methanol:Acetonitrile (1:1)
Detection UV at 210 nmUV at 210 nm
Flow Rate Not Specified1.2 ml/min
Column Temperature 50°C50°C
Reference oup.com ceu.es

More advanced techniques like liquid chromatography-mass spectrometry (LC-MS) offer higher sensitivity and specificity for the identification and characterization of impurities. researchgate.net LC-MS/MS methods have been developed for the simultaneous quantification of azithromycin and its metabolites, including N-desmethylazithromycin, in various biological matrices. nih.gov

Method Development and Validation for Quality Control in Research

The development and validation of analytical methods are critical for ensuring the quality of Azithromycin during research and for routine QC. clearsynth.comsynzeal.com this compound reference standards are indispensable for this process. clearsynth.comsynzeal.com Method validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP). oup.comnih.gov

Validation parameters typically include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by separating this compound from Azithromycin and other impurities. oup.comceu.es

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. For an HPLC method, linearity for azithromycin was demonstrated over a range of 0.3–2.0 mg/mL. oup.comnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. An accuracy of 100.5% with a relative standard deviation of 0.2% has been reported for an HPLC method for azithromycin. oup.comnih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. A relative standard deviation of 0.2% for replicates indicates good precision. oup.comnih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. An LOD of 0.0005 mg/mL for azithromycin has been achieved. oup.comnih.gov

The following table provides an example of validation data for an HPLC method for Azithromycin analysis, which is relevant to the principles of method validation for its impurities.

Interactive Data Table: Example of HPLC Method Validation Parameters for Azithromycin

Validation ParameterResultReference
Linearity Range 0.3–2.0 mg/mL oup.comnih.gov
Accuracy (% Recovery) 100.5% oup.comnih.gov
Precision (RSD %) 0.2% oup.comnih.gov
Limit of Detection (LOD) 0.0005 mg/mL oup.comnih.gov

Research in this area continues to focus on developing more robust, efficient, and sensitive methods. For example, ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) has been used for the multiresidue quantification of antibiotics and their metabolites, including N-Desmethyl azithromycin. nih.gov These advanced methods are crucial for comprehensive quality control and for studying the environmental fate and potential risks associated with these compounds. nih.gov

Molecular Mechanisms of N Desmethyl Azithromycin B Action

Ribosomal Binding Interactions

The primary molecular target for N-Desmethyl Azithromycin (B1666446) B, characteristic of the macrolide class of antibiotics, is the bacterial ribosome. nih.gov By binding to this crucial cellular machinery, the compound effectively halts the production of proteins essential for bacterial survival and replication.

Macrolide antibiotics, including azithromycin and its derivatives, exhibit a high degree of specificity for the large 50S ribosomal subunit in bacteria. nih.govmdpi.combasicmedicalkey.com N-Desmethyl Azithromycin B is understood to share this specificity, functioning by binding to the 50S subunit. biosynth.com The binding site is located within the polypeptide exit tunnel, a channel through which newly synthesized proteins emerge from the ribosome. mdpi.comnih.gov This strategic location is adjacent to the peptidyl transferase center (PTC), the core of the ribosome's enzymatic activity. mdpi.com The binding of the macrolide molecule within this tunnel physically obstructs the path of the elongating polypeptide chain. mdpi.comnih.gov In addition to inhibiting function, some macrolides like azithromycin can also interfere with the proper assembly of the 50S subunit itself, further disrupting the cell's protein synthesis capacity. nih.govrndsystems.com

Table 1: Ribosomal Binding Site of Macrolides

Feature Description
Target Subunit 50S Ribosomal Subunit nih.govmdpi.com
Binding Location Within the nascent polypeptide exit tunnel nih.gov
Proximity Near the Peptidyl Transferase Center (PTC) mdpi.com
Key rRNA Interactions Primarily with domains of the 23S rRNA nih.gov
Associated Proteins Interactions may involve ribosomal proteins such as L4 and L22 nih.gov

By occupying a critical position within the polypeptide exit tunnel, this compound acts as a steric inhibitor of protein synthesis. nih.gov As the ribosome translates messenger RNA (mRNA) into a protein, the growing amino acid chain is prevented from progressing through the obstructed tunnel. nih.govmdpi.com This action effectively halts the elongation phase of protein synthesis, leading to the premature dissociation of the incomplete peptidyl-tRNA from the ribosome. nih.gov

While sharing the same fundamental target, the binding of this compound to the ribosome likely differs subtly from that of its parent compound, azithromycin. Azithromycin is a 15-membered macrolide characterized by a methyl-substituted nitrogen atom incorporated into the lactone ring, classifying it as an azalide. nih.gov This structural feature alters the ring's conformation, allowing for unique interactions with the ribosome that contribute to its broad activity. nih.gov

This compound, as its name implies, lacks the methyl group on this key nitrogen atom within the macrocycle, resulting in a secondary amine (N-H) instead of a tertiary amine (N-CH3). This modification would further alter the conformational properties of the macrolactone ring. Since the conformation is critical for how azithromycin fits into the ribosomal tunnel and makes novel contacts, the removal of this methyl group is expected to change the molecule's binding affinity and orientation. nih.gov While direct comparative binding studies are not widely available, research on other azithromycin analogues has shown that even minor structural modifications can lead to significantly weakened antibacterial activity, suggesting that the N-desmethyl modification could result in reduced binding affinity compared to azithromycin. mdpi.com

Table 2: Structural Comparison of Azithromycin and this compound

Compound Key Structural Feature Implication for Ribosomal Binding
Azithromycin Tertiary amine (N-CH3) in the macrolactone ring. nih.gov Induces a specific ring conformation, enabling unique and strong interactions with the ribosomal exit tunnel. nih.gov
This compound Secondary amine (N-H) in the macrolactone ring. Alters the ring conformation, potentially leading to a different binding orientation and likely reduced affinity compared to the parent compound.

Inhibition of Bacterial Protein Synthesis Elongation

Cellular and Subcellular Effects in Microbial Systems

The molecular inhibition of protein synthesis translates directly to observable effects on bacterial cells, primarily the cessation of growth and proliferation.

By shutting down the production of essential enzymes and structural proteins, this compound effectively halts bacterial growth. biosynth.com This results in a bacteriostatic effect, where the bacteria are no longer able to multiply. biosynth.com While some macrolides can be bactericidal at higher concentrations, they are generally considered bacteriostatic agents. nih.gov

It is important to note that this compound is primarily regarded as a metabolite or an impurity of azithromycin and is used as an analytical standard. biosynth.com Studies on structurally related azithromycin analogues have demonstrated that modifications can lead to weak residual antibacterial activity or render the compound antibacterially inactive. mdpi.com This suggests that the in vitro potency of this compound against bacterial proliferation is likely to be significantly lower than that of the parent azithromycin molecule.

Table 3: Summary of Biological Effects

Process Effect of this compound
Protein Synthesis Inhibition biosynth.com
Transpeptidation Inhibition biosynth.com
Translocation Inhibition biosynth.combasicmedicalkey.com
Bacterial Growth Inhibition (Bacteriostatic) biosynth.com

Impact on Ribosome Assembly and Function

This compound, similar to its parent compound azithromycin, is understood to exert its antibacterial effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. biosynth.com Macrolide antibiotics, in general, bind to the 50S ribosomal subunit, interfering with the elongation of the polypeptide chain and ultimately inhibiting protein synthesis. nih.govbasicmedicalkey.com

Research on azithromycin has shown that it can also impair the assembly of the 50S ribosomal subunit. nih.gov This interference with ribosome biogenesis represents a crucial aspect of its antibacterial activity. While specific studies on this compound's impact on ribosome assembly are not extensively available, its structural similarity to azithromycin suggests a comparable mechanism of action. The binding of the antibiotic to ribosomal RNA can lead to conformational changes that disrupt the normal assembly process, further compromising the bacterium's ability to produce essential proteins. mdpi.com

Mechanisms of Microbial Resistance to this compound

The emergence of microbial resistance to antibiotics is a significant challenge in clinical practice. For macrolides like azithromycin and its derivatives, bacteria have evolved several sophisticated mechanisms to evade their effects. reactgroup.org These mechanisms can be broadly categorized into target site modifications, efflux pumps, and enzymatic inactivation.

Ribosomal RNA Mutations Affecting Binding

One of the primary mechanisms of resistance to macrolide antibiotics involves alterations in the drug's target, the 23S rRNA component of the 50S ribosomal subunit. nih.gov Specific mutations in the 23S rRNA can significantly reduce the binding affinity of the antibiotic to the ribosome, thereby rendering it ineffective. rcsb.orgnih.gov

Key mutations have been identified in regions of the 23S rRNA that are critical for macrolide binding. For instance, mutations at positions A2058 and A2059 (E. coli numbering) are well-documented to confer high-level resistance to macrolides. mdpi.comrcsb.org These changes prevent the stable binding of the drug to its target, allowing protein synthesis to proceed unimpeded.

Table 1: Common 23S rRNA Mutations Conferring Macrolide Resistance

Mutation (E. coli numbering) Associated Resistance Level
A2058G High
A2059G High
C2611T Variable

Efflux Pump Mechanisms

Another prevalent mechanism of resistance is the active efflux of the antibiotic from the bacterial cell. reactgroup.org Bacteria can acquire genes that code for efflux pumps, which are membrane proteins that recognize and expel a wide range of compounds, including antibiotics. nih.govbmbreports.org By actively pumping the drug out of the cytoplasm, these systems prevent the antibiotic from reaching its ribosomal target in sufficient concentrations to be effective.

Several families of efflux pumps contribute to macrolide resistance. The most notable are the ATP-binding cassette (ABC) transporters and the major facilitator superfamily (MFS) pumps. mdpi.com For instance, the mef (macrolide efflux) genes, such as mef(A) and mef(E), encode MFS pumps that specifically extrude 14- and 15-membered macrolides. nih.govumn.edu The msr (macrolide-streptogramin resistance) genes, such as msr(A), encode ABC transporters that also contribute to macrolide efflux. mdpi.com In Gram-negative bacteria, the AcrAB-TolC efflux system is a major contributor to multidrug resistance, including resistance to azithromycin. nih.govbmbreports.org

Table 2: Key Efflux Pump Genes Associated with Macrolide Resistance

Gene Pump Family Spectrum of Resistance
mef(A)/ mef(E) MFS 14- and 15-membered macrolides
msr(A) ABC Macrolides, Streptogramins B
acrAB-TolC RND Broad spectrum, including macrolides

Target Site Modification Mechanisms

In addition to mutations in the ribosomal RNA itself, bacteria can also acquire genes that encode enzymes that modify the ribosomal target. The most clinically significant of these are the erm (erythromycin ribosome methylase) genes. rcsb.org These genes encode methyltransferases that add one or two methyl groups to a specific adenine (B156593) residue (A2058) in the 23S rRNA. rcsb.orgnih.gov

This methylation event sterically hinders the binding of macrolide antibiotics to the ribosome, leading to high-level resistance to macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype). rcsb.org The expression of erm genes can be either constitutive or inducible.

Table 3: Target Site Modification Mediated by erm Genes

Gene Mechanism Resistance Phenotype
erm(A) Ribosomal methylation MLSB (inducible)
erm(B) Ribosomal methylation MLSB (inducible/constitutive)
erm(C) Ribosomal methylation MLSB (inducible)

Metabolic Pathways and Biotransformation Studies of N Desmethyl Azithromycin B

Identification of N-Desmethyl Azithromycin (B1666446) B as a Key Azithromycin Metabolite

N-Desmethyl Azithromycin B, often identified in scientific literature as 9a-N-desmethyl-azithromycin, is a recognized metabolite of the azalide antibiotic Azithromycin. psu.edu While Azithromycin is largely excreted unchanged, a portion undergoes metabolism, with N-demethylation being one of the identified biotransformation pathways. pharmgkb.orgresearchgate.net This process involves the removal of a methyl group from the nitrogen atom incorporated into the aglycone ring, a characteristic feature of Azithromycin's azalide structure. psu.edu The resulting metabolite, this compound, has been the subject of studies aimed at understanding the complete metabolic profile of the parent drug.

Comprehensive in vitro studies to fully assess and characterize the metabolism of Azithromycin have not been extensively published. drugbank.compfizermedicalinformation.com While hepatic metabolism is a known elimination route for Azithromycin, detailed characterizations of this compound formation specifically within human liver microsomes or hepatocyte cultures are not widely available in the literature. nih.govnih.gov The focus of many studies has been on the parent drug's pharmacokinetics and its comparatively weak interaction with metabolic enzymes, rather than on the detailed profiling of individual metabolites. pharmgkb.orgpharmgkb.org

This compound and other metabolites have been successfully identified in various non-human biological samples. A notable study on the metabolism of Azithromycin in the ball python (Python regius) utilized liquid chromatography-mass spectrometry (LC/MS/MS) to identify fifteen different metabolites in plasma, bile, and various tissues. psu.edu

In this study, 9a-N-desmethyl-azithromycin was detected in multiple tissues, confirming its role as a metabolite in this species. psu.edu The research highlighted that in the liver and kidney, unchanged Azithromycin accounted for only 40% of the total drug-related material, indicating significant biotransformation. psu.eduresearchgate.net

The following table summarizes the detection of key Azithromycin metabolites in the tissues of the ball python. psu.eduresearchgate.net

MetabolitePlasmaBileLiverKidneySkinLung
9a-N-desmethyl-azithromycin
3′-N-desmethyl-azithromycin
3′-N-desmethyl,9a-N-desmethyl-azithromycin
3′-N-didesmethyl-azithromycin
Descladinose-azithromycin

Furthermore, due to incomplete removal during wastewater treatment, Azithromycin and its transformation products are frequently detected in environmental matrices like wastewater effluent, surface water, and sediments. frontiersin.orgresearchgate.netacs.org Studies have confirmed the presence of a complex mixture of Azithromycin-related compounds in these environmental systems. acs.org

Enzymatic Processes Involved in N-Demethylation and Further Biotransformation

The biotransformation of Azithromycin into this compound and its subsequent metabolites is governed by specific enzymatic processes. These reactions occur both within the body (metabolism) and in the environment (biotransformation).

The Cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP3A4 isoenzyme, is responsible for the metabolism of many drugs, including macrolide antibiotics, through processes like N-demethylation. core.ac.uknih.gov However, Azithromycin's unique 15-membered azalide ring structure makes it less susceptible to CYP3A4-mediated demethylation compared to 14-membered macrolides like erythromycin (B1671065) and clarithromycin. wikipedia.org Consequently, Azithromycin is considered a weak substrate and a weak inhibitor of CYP3A4. pharmgkb.orgpharmgkb.orgwikipedia.org While the interaction is weak, CYP3A4 is still considered a potential catalyst for the N-demethylation of Azithromycin to form this compound in the liver. pharmgkb.orgnih.gov

Beyond the CYP450 system, other enzymes contribute to the biotransformation of Azithromycin and its metabolites. In bacteria, resistance to macrolides can be conferred by macrolide esterases, such as EreA and EreB, which inactivate the antibiotic by hydrolyzing the lactone ring. nih.govacs.org While EreA does not hydrolyze Azithromycin, EreB is effective against 15-membered macrolides and thus represents a potential biotransformation pathway. nih.gov

In environmental systems, a broader range of enzymes is involved. Metatranscriptomic analysis of river periphyton exposed to Azithromycin suggested that enzymes such as aryl-alcohol dehydrogenases, hydroxylamine (B1172632) dehydrogenase, and monooxygenases are involved in its biotransformation. nih.gov Studies on activated sludge have also pointed to enzymatic hydrolysis of the macrolactone ring as a key initial step in degradation. researchgate.net

Fate and Transformation Products of this compound in Environmental and Biological Models

Once formed, this compound is not an end-product but can be a substrate for further biotransformation.

In biological models, the study in ball pythons identified metabolites that indicate sequential demethylation. psu.eduresearchgate.net For instance, the detection of 3′-N-desmethyl,9a-N-desmethyl-azithromycin suggests that after the initial formation of 9a-N-desmethyl-azithromycin, a second methyl group can be removed from the desosamine (B1220255) sugar moiety. psu.eduresearchgate.net This indicates a metabolic cascade where the primary metabolite is further altered.

In environmental models, such as wastewater treatment plants, the fate of Azithromycin and its derivatives is complex. Studies have identified numerous transformation products (TPs), revealing several degradation pathways. acs.orgresearchgate.net While these studies typically track the parent compound, the identified pathways are relevant to the fate of its metabolites. Key transformation routes include:

Deglycosylation: Cleavage of the glycosidic bonds, resulting in the loss of the desosamine or cladinose (B132029) sugars. acs.org

Phosphorylation: The addition of a phosphate (B84403) group, a known microbial strategy for inactivating macrolides. irb.hr

Hydrolysis: Opening of the macrolactone ring. researchgate.net

The following table lists some of the transformation products of Azithromycin identified in environmental and biodegradation studies, illustrating the potential fate of this compound.

Transformation PathwayResulting Product TypeExample Transformation Products Identified from AzithromycinReference
Hydrolysis Ring-opened productsProducts formed by hydrolytic opening of the macrolactone ring researchgate.net
Deglycosylation Loss of sugar moietiesDescladinose-azithromycin psu.eduacs.org
Phosphorylation Phosphorylated adductsPhosphorylated transformation products irb.hr
Sequential Demethylation Multiple demethylations3′-N-desmethyl,9a-N-desmethyl-azithromycin psu.edu
Dehydration Loss of water moleculesProducts showing sequential water loss after ring opening researchgate.net

These findings demonstrate that this compound is an intermediate in a complex series of metabolic and environmental transformations, leading to a variety of other chemical entities.

Degradation Kinetics and Pathways

This compound, a known transformation product of the macrolide antibiotic Azithromycin, undergoes degradation in the environment through various chemical and biological processes. The kinetics of this degradation often follow first-order reaction models, particularly in aqueous environments. researchgate.net Studies have shown that the degradation process is significantly influenced by factors such as pH and exposure to sunlight. researchgate.netceu.es

Forced degradation studies of Azithromycin have revealed its stability under light and heat but show degradation in basic media and complete degradation in acidic media. ceu.es The degradation pathways can be complex, leading to various products. One of the identified degradation products of Azithromycin is N-Desmethyl Azithromycin. ucl.ac.ukgoogle.com Further degradation can occur, leading to other forms, such as N-didesmethyl macrolides. researchgate.netsemanticscholar.org The persistence of these transformation products is a concern, with N-Desmethyl Azithromycin being classified as persistent, having a degradation half-life of over 40 days in some studies. nih.gov

The table below summarizes key findings related to the degradation of Azithromycin and the formation of its N-desmethylated product.

ConditionObservationFinding
Sunlight Irradiation Activation of degradation processThe degradation mechanism is initiated by the transfer of an electron from the amine group to oxygen, forming radical ions and leading to N-oxide and N-desmethyl products. researchgate.net
Secondary Effluent Rapid degradation of AzithromycinAzithromycin was the most rapidly degraded macrolide with a half-life of 23 hours. researchgate.net
pH Variation Degradation dependent on pHAzithromycin is slightly degraded in basic media and completely degraded in acidic media. ceu.es
Persistence Long degradation half-lifeN-Desmethyl Azithromycin is considered persistent, with a half-life exceeding 40 days. nih.gov

Influence of Microbial Communities on Biotransformation

Microbial communities play a crucial role in the biotransformation of this compound and its parent compound, Azithromycin. researchgate.net These communities, particularly in environments like activated sludge and soil, possess enzymatic systems capable of altering the chemical structure of these macrolide compounds. researchgate.netnih.gov The process of biotransformation by microorganisms is a key mechanism for the removal of these antibiotics from the environment. medcraveonline.com

One of the initial and significant steps in the microbial transformation of Azithromycin is the enzymatic hydrolytic opening of the macrolactone ring, which can be mediated by enzymes like macrolide esterase. nih.gov Following this, other transformations such as demethylation can occur, leading to the formation of this compound. researchgate.net Studies have shown that microbial communities in activated sludge can effectively degrade Azithromycin and its related compounds into numerous transformation products. researchgate.net

The composition and activity of the microbial community are significant factors influencing the rate and extent of biotransformation. For instance, the presence of certain bacteria can enhance the degradation of these compounds. frontiersin.org Research has indicated that in soil, the persistence of macrolide antibiotics is dependent on the proliferation of biodegrading microorganisms. nih.gov Furthermore, the presence of other organic matter, such as phenolic wastes from compost, can impact the degradation activity of the soil microbial community. researchgate.net For example, at higher temperatures (40°C), the addition of spent tea as compost was found to be necessary to achieve higher degradation of Azithromycin. researchgate.net

The interaction between antibiotics and microbial communities is complex. While some microorganisms can utilize antibiotics as a carbon source, leading to their degradation, the antibiotics themselves can also alter the structure and diversity of the microbial community. frontiersin.orgmedlive.cn This can result in shifts in the relative abundance of different microbial groups. frontiersin.org

The table below outlines the influence of microbial communities on the biotransformation of Azithromycin and its N-desmethyl derivative.

Microbial EnvironmentKey ProcessOutcome
Activated Sludge Enzymatic degradationBiotransformation of Azithromycin into more than 30 debris products through processes including demethylation and hydrolysis. researchgate.net
Soil Biodegradation by indigenous microfloraThe persistence of macrolides is dependent on the proliferation of biodegrading microorganisms. nih.gov
Soil with Phenolic Waste Enhanced degradationAt 40°C, the addition of spent tea as compost was needed to achieve higher degradation of Azithromycin. researchgate.net
General Microbial Action Enzymatic hydrolytic opening of macrolactone ringA key initial step in the biotransformation of Azithromycin, potentially mediated by macrolide esterase. nih.gov

Structure Activity Relationships Sar and Structural Biology of N Desmethyl Azithromycin B

Impact of N-Demethylation on Biological Activity and Binding Affinity

The N-demethylation of azithromycin (B1666446) to form N-Desmethyl Azithromycin B has a discernible impact on its biological activity, primarily through modifying its interaction with the bacterial ribosome and its ability to accumulate within cells. researchgate.netresearchgate.net

Changes in Ribosomal Binding Dynamics

Macrolide antibiotics, including azithromycin and its derivatives, exert their antibacterial effects by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. pfizer.comresearchgate.net The binding affinity and the specific interactions within the ribosomal exit tunnel are crucial for their efficacy. The dimethylamino group on the desosamine (B1220255) sugar of azithromycin is known to be critical for its interaction with the ribosome. nih.gov

Modifications in Cellular Uptake and Distribution in in vitro Models

A hallmark of azithromycin is its extensive accumulation in phagocytic cells, such as neutrophils and macrophages, which is thought to contribute to its clinical efficacy by delivering the drug to sites of infection. nih.gov This uptake is an active process, dependent on temperature and pH. nih.gov The physicochemical properties of the antibiotic, including its basicity and lipophilicity, play a crucial role in this process.

N-demethylation alters the physicochemical properties of the azithromycin molecule. The removal of a methyl group can affect the compound's pKa and lipophilicity, which in turn can influence its ability to cross cell membranes and accumulate within cells. Studies on azithromycin have shown that it is a substrate for the P-glycoprotein (ABCB1) transporter, which can limit cellular uptake. nih.gov It is plausible that this compound interacts differently with such transporters, leading to modified intracellular concentrations. While specific data on the cellular uptake of this compound is limited, it is known that even minor structural changes to macrolides can significantly impact their accumulation and efflux from eukaryotic cells. jst.go.jp

Table 1: Comparison of Azithromycin and this compound Properties

PropertyAzithromycinThis compoundImplication of N-Demethylation
Molecular Weight 749.0 g/mol pfizer.com~735 g/mol (Calculated)Minor decrease in molecular weight.
Key Structural Feature 9a-N-methyl group pfizer.com9a-N-H groupAlters the chemical environment of the azalide ring.
Primary Target Bacterial 50S ribosomal subunit pfizer.comBacterial 50S ribosomal subunit veeprho.comPotential for altered binding affinity and dynamics.
Cellular Accumulation High in phagocytes nih.govData not widely available, but likely altered.Changes in physicochemical properties may affect uptake and efflux.

Rational Design of this compound Analogs

The structure of this compound provides a scaffold for the rational design of new macrolide derivatives with potentially improved properties. researchgate.net By understanding the impact of the N-demethylation, medicinal chemists can explore further modifications to enhance efficacy, selectivity, or overcome resistance.

Exploration of Modifications for Improved Efficacy or Selectivity

The secondary amine at the 9a-position of this compound offers a reactive site for the introduction of various substituents. nih.gov The goal of such modifications would be to enhance interactions with the ribosomal target or to alter the pharmacokinetic properties of the molecule. For instance, adding bulky or aromatic substituents at this position could lead to new interactions with ribosomal proteins like L4 and L22, potentially increasing binding affinity or conferring selectivity for the ribosomes of specific pathogens over host cells. nih.gov Research on other azithromycin analogs has demonstrated that chemical modifications can significantly improve antimalarial potency, suggesting that a similar approach with this compound could yield compounds with enhanced activity against other pathogens. nih.govresearchgate.net

Design Strategies for Overcoming Resistance Mechanisms

A significant challenge in antibiotic therapy is the emergence of bacterial resistance. For macrolides, a common resistance mechanism is the methylation of the 23S rRNA at position A2058, which reduces drug binding. osti.gov Another mechanism is the active efflux of the drug from the bacterial cell. nih.gov

The design of analogs based on this compound could address these resistance mechanisms. By introducing moieties that create new, strong interactions with the ribosome at sites unaffected by the A2058 methylation, it may be possible to restore activity against resistant strains. osti.gov Furthermore, modifications that alter the molecule's susceptibility to efflux pumps could also be a viable strategy. For example, changing the molecule's charge distribution or steric properties might reduce its recognition by efflux transporters, thereby increasing its intracellular concentration in bacteria. nih.gov

Computational Modeling and Molecular Dynamics Simulations

Computational tools are invaluable in the rational design of new antibiotics. researchgate.netresearchgate.netpnas.org Molecular dynamics (MD) simulations and other modeling techniques can provide insights into the binding of this compound and its potential analogs to the bacterial ribosome.

These simulations can predict how the N-demethylation affects the conformational flexibility of the macrolide and its interactions with specific nucleotides and amino acids in the ribosomal tunnel. osti.govacs.org For example, MD simulations could be used to compare the stability of the hydrogen bonding network formed by azithromycin versus this compound within the ribosome. osti.gov This information can help rationalize observed differences in biological activity and guide the design of new derivatives.

Furthermore, computational models can be used to screen virtual libraries of this compound analogs for their predicted binding affinity and selectivity. pnas.org This in silico screening can prioritize the synthesis of the most promising compounds, thereby accelerating the drug discovery process. By simulating the interaction of designed analogs with both wild-type and resistant ribosomes, researchers can predict which modifications are most likely to overcome existing resistance mechanisms. osti.gov

Prediction of Binding Modes and Affinities

The prediction of binding modes and affinities for macrolide antibiotics like this compound is centered on their interaction with the primary biological target: the bacterial ribosome. Computational modeling plays a crucial role in elucidating these interactions at a molecular level.

Binding Target and General Mode: Macrolide antibiotics exert their function by binding to the 50S subunit of the bacterial ribosome, specifically within the polypeptide exit tunnel. nih.govbiosynth.com This binding event obstructs the synthesis of new proteins, thereby inhibiting bacterial growth. biosynth.com The parent compound, azithromycin, has been shown in co-crystal structures to bind to the 50S ribosomal subunit from eubacteria like Deinococcus radiodurans. nih.gov The binding site is constituted by components of domain II and V of the 23S ribosomal RNA. umaryland.edu Molecular modeling suggests that substituents at the N-9 position of the desmethyl-azithromycin core can influence selectivity through interactions with the ribosomal L22 protein. nih.gov

Predicting Binding Affinity: The affinity of a ligand for its target is a critical determinant of its biological activity. In silico methods predict this affinity, often expressed as a docking score, by calculating the free energy of binding. These calculations consider intermolecular forces such as van der Waals interactions, electrostatic interactions, and hydrogen bonds between the ligand and the protein or RNA target. acs.orgasm.org While specific binding affinity data for this compound is not extensively published, studies on related macrolides provide insight into the expected energetic contributions. For instance, molecular dynamics simulations on telithromycin (B1682012) derivatives have been used to calculate the interaction energy, which approximates the enthalpic contributions to binding. acs.org Techniques like Glide XP docking are used to predict binding affinities for novel compounds against their targets, providing scores that help rank potential inhibitors. asm.org

Computational MethodPurposeTypical OutputRelevance to this compound
Molecular Docking (e.g., Glide, AutoDock)Predicts the preferred orientation (pose) and binding affinity of a ligand to a target. asm.orgDocking Score (e.g., kcal/mol), Predicted PoseTo predict how this compound fits into the ribosomal exit tunnel and estimate its binding strength relative to azithromycin.
Molecular Dynamics (MD) SimulationsSimulates the movement of the ligand-target complex over time to assess stability and interaction energies. acs.orgInteraction Energy (VDW, electrostatic), RMSDTo understand the stability of the bound complex and quantify the energetic contributions of specific interactions.
Free Energy Perturbation (FEP)Calculates the relative binding affinity between two similar ligands. nih.govΔΔG (relative binding free energy)To precisely predict the change in binding affinity resulting from the demethylation of azithromycin to form this compound.

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape (conformation) of a macrolide is fundamental to its ability to bind effectively to the ribosome. Conformational analysis, therefore, provides critical insights into the structure-activity relationship of compounds like this compound.

Conformational Flexibility: The 15-membered azalide ring of this compound is inherently flexible. Quantum chemical studies using Density Functional Theory (DFT) on the parent azithromycin have shown that while many conformations are possible, a predominant structure is often favored in solution, which is believed to be the one that interacts with biological targets. researchgate.net Research on other desmethyl macrolides indicates that the removal of methyl groups from the macrolactone ring can lead to an increase in conformational flexibility. acs.org This altered flexibility can impact how the molecule adapts its shape to fit into the ribosomal binding pocket.

Key Intermolecular Interactions: The binding of macrolides to the ribosome is stabilized by a network of non-covalent interactions. Based on studies of azithromycin and other macrolides, the key interactions for this compound are predicted to involve:

Hydrogen Bonds: The hydroxyl groups on the macrolide ring and its sugar moieties are critical for forming hydrogen bonds with specific nucleotides of the 23S rRNA. chemrxiv.org For example, the 2'-OH group of the desosamine sugar is known to be a key interaction point. researchgate.net

Van der Waals (VDW) Contacts: The hydrophobic faces of the macrolide ring and its various methyl groups make extensive VDW contacts with nonpolar parts of the ribosomal tunnel, contributing significantly to binding affinity. acs.orgchemrxiv.org The removal of the N-methyl group in this compound would alter these specific VDW interactions compared to the parent compound.

Electrostatic Interactions: The positively charged dimethylamino group on the desosamine sugar engages in electrostatic interactions with the negatively charged phosphate (B84403) backbone of the rRNA. acs.org

Type of InteractionParticipating Groups on this compound (Predicted)Ribosomal Counterpart (Typical)Significance
Hydrogen BondingHydroxyl groups (e.g., 2'-OH), Cladinose (B132029) sugar hydroxyls23S rRNA Nucleobases (e.g., A2058, G2505) chemrxiv.orgProvides specificity and directionality to binding.
Van der Waals ForcesMacrolactone ring, Ethyl/Methyl substituentsHydrophobic regions of the polypeptide exit tunnel acs.orgchemrxiv.orgContributes significantly to overall binding energy and stability.
Electrostatic InteractionsDimethylamino group on desosamine sugarPhosphate backbone of rRNA acs.orgHelps to orient and anchor the positively charged ligand within the binding site.

In silico Screening of this compound Derivatives

In silico screening is a computational strategy used in drug discovery to evaluate large virtual libraries of chemical compounds to identify promising candidates before committing to chemical synthesis and biological testing. creative-diagnostics.comnih.gov This approach can be hypothetically applied to derivatives of this compound to explore new chemical space and potentially identify molecules with improved properties.

The process typically involves several stages:

Virtual Library Generation: A library of virtual derivatives would be created by computationally modifying the structure of this compound at positions known to be amenable to chemical synthesis. nih.gov

Drug-Likeness Filtering: The generated derivatives are first filtered based on physicochemical properties that are associated with orally available drugs. Common filters include Lipinski's Rule of Five, Ghose filter, and Veber's rules, which assess properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov

ADMET Prediction: The remaining candidates are then evaluated for their predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. nih.gov This step helps to eliminate compounds that are likely to have poor pharmacokinetic properties or potential toxicity issues.

Molecular Docking and Scoring: The most promising candidates from the filtering stages are then docked into the ribosomal binding site to predict their binding mode and affinity, as described in section 6.3.1. Compounds with the best predicted binding scores and favorable ADMET profiles would be prioritized for synthesis.

Illustrative In Silico Screening of Hypothetical this compound Derivatives
Derivative IDModificationLipinski Filter (Violations)Predicted Human Intestinal AbsorptionPredicted Docking Score (kcal/mol)Screening Outcome
NDAB-001C4"-OH Benzylation1 (MW > 500)High-9.8Promising Candidate
NDAB-002C6-OH Propylation1 (MW > 500)High-9.5Candidate
NDAB-003C11-OH Acylation1 (MW > 500)Moderate-8.7Lower Priority
NDAB-004Large Aromatic at N92 (MW > 500, logP > 5)Low-10.2Eliminated (Poor PK)

This table is for illustrative purposes only and does not represent actual experimental data.

Pre Clinical Pharmacological and Biological Activities of N Desmethyl Azithromycin B in Vitro and Non Human Models

In vitro Antimicrobial Spectrum and Potency

Comprehensive data on the in vitro antimicrobial spectrum and potency of N-Desmethyl Azithromycin (B1666446) B against a variety of bacterial strains is not available in published preclinical studies. While it is suggested that as a metabolite of azithromycin, it may retain some antibacterial properties, the extent of this activity, its spectrum, and its potency compared to the parent compound have not been publicly documented. cymitquimica.com

Evaluation Against Various Bacterial Strains (Gram-Positive, Gram-Negative)

Specific studies evaluating the efficacy of N-Desmethyl Azithromycin B against various Gram-positive and Gram-negative bacterial strains could not be identified in the available literature. Therefore, no data can be presented on its activity against clinically relevant bacteria.

Minimum Inhibitory Concentration (MIC) Determinations

There are no publicly available data detailing the Minimum Inhibitory Concentration (MIC) values for this compound against any specific bacterial isolates. MIC values are a critical measure of an antimicrobial agent's potency, and the absence of this information makes it impossible to assess its potential clinical relevance as an antibacterial agent.

Anti-Parasitic Activity in in vitro and Non-Human Models

There is a significant lack of information regarding the anti-parasitic activity of this compound. While the parent compound, Azithromycin, has known efficacy against certain parasites, it is unknown if this activity extends to its N-desmethyl metabolite.

Efficacy Against Apicomplexan Parasites (e.g., Toxoplasma gondii)

No studies were found that specifically investigate the efficacy of this compound against apicomplexan parasites such as Toxoplasma gondii. The parent compound, Azithromycin, is known to be effective against this parasite, but it cannot be assumed that this compound shares this activity.

Mechanisms of Anti-Parasitic Action (e.g., Apicoplast Ribosome Targeting)

Given the absence of data on its anti-parasitic activity, the mechanism of action for this compound against parasites, including any potential targeting of the apicoplast ribosome, remains uninvestigated in the available scientific literature.

Cellular Permeability and Intracellular Accumulation Studies (Non-Clinical Cell Lines)

Interaction with Phospholipid Bilayers

The interaction between this compound and phospholipid bilayers is fundamental to its ability to cross cell membranes and accumulate intracellularly. Research on its parent compound, azithromycin, shows a direct interaction with phospholipids, which modifies the biophysical properties of the membrane. nih.gov Azithromycin has been observed to bind to lipid model membranes, decreasing the mobility of phospholipid heads and perturbing the organization of membrane domains. nih.gov It can also increase the fluidity at the hydrophilic/hydrophobic interface in certain lipid models. nih.gov These interactions, which are driven by both hydrophobic and electrostatic forces, facilitate the drug's passage across the membrane. Although the specific effects of the N-desmethylation on this interaction have not been fully elucidated, it is expected that this compound engages with the phospholipid bilayer in a similar manner to facilitate its passive diffusion into cells.

In vivo Pharmacokinetic Studies in Non-Human Animal Models (Research Context)

This compound is a known metabolite of the antibiotic azithromycin. biosynth.com Following the administration of azithromycin in non-human animal models, it undergoes metabolism, primarily in the liver, to form this compound, among other metabolites. Studies in various animal species, including mice, rats, dogs, and monkeys, have demonstrated that azithromycin is well-absorbed orally and exhibits a long elimination half-life. nih.gov The excretion of azithromycin and its metabolites occurs mainly through biliary and fecal routes.

Table 1: Identified Azithromycin Metabolites in Ball Pythons

MetabolitePresent in SkinUnique to Species
3'-desamine-3-ene-azithromycinNoYes
descladinose dehydroxy-2-ene-azithromycinNoYes
3'-desamine-3-ene descladinose-azithromycinNoYes
3'-N-nitroso,9a-N-desmethyl-azithromycinNoYes
Descladinose-azithromycinYesNo
3'-N-desmethyl,9a-N-desmethyl-azithromycinYesNo
3'-N-desmethyl, 3'-O-desmethyl-azithromycinYesNo
3'-N-didesmethyl-azithromycinNoNo

Data sourced from studies on azithromycin metabolism in ball pythons. nih.gov

A key pharmacokinetic feature of azithromycin and its metabolites is their extensive distribution into tissues, where concentrations can significantly surpass those in the plasma. nih.govnih.gov This high tissue penetration is crucial for the drug's efficacy at the site of infection. nih.gov In animal models, high levels of azithromycin and its metabolites are found in tissues such as the liver, spleen, lungs, and kidneys. researchgate.net There is also notable accumulation in phagocytic cells, which can help transport the antibiotic to infected areas. In ball pythons, for instance, unchanged azithromycin accounted for about 40% of the total drug-related material in the liver and kidney, with this percentage doubling in the lung and skin. nih.gov

The pharmacokinetic profile of this compound is closely tied to that of its parent drug. Azithromycin is characterized by a long elimination half-life in animal models, which contributes to the sustained presence of both the parent compound and its metabolites in the body. nih.gov For example, after oral administration in various animal species, azithromycin demonstrated a uniformly long elimination half-life. nih.gov This prolonged half-life ensures that tissues are exposed to the drug and its active metabolites for an extended period, which is a significant advantage for its therapeutic effect. nih.gov

N Desmethyl Azithromycin B in Drug Discovery and Development Research

Role as a Lead Compound or Scaffold for Novel Antibiotics

The azalide structure of N-Desmethyl Azithromycin (B1666446) B provides a robust and versatile scaffold for the synthesis of new chemical entities. researchgate.net In drug discovery, a lead compound is a chemical starting point for the creation of new drugs. The azalide core, distinguished by a nitrogen atom incorporated into the macrolactone ring, offers multiple sites for chemical modification, a property that has been extensively explored to generate derivatives with enhanced features. researchgate.netresearchgate.net Researchers utilize this scaffold to explore improvements in bioavailability, expand the spectrum of antibacterial activity, and devise new formulation strategies. biosynth.com

Chemical modifications of the N-Desmethyl Azithromycin B scaffold are central to creating next-generation antibiotics. The primary goal of these modifications is to improve the compound's ability to kill or inhibit bacteria (bioactivity) and to ensure it acts specifically on bacterial targets without affecting human cells (selectivity).

Key modification strategies include:

Substitution at the Nitrogen Atom: The secondary amine group on the azalide ring is a prime target for modification. Adding different alkyl or arylalkyl substituents can significantly alter the compound's pharmacokinetic properties and antimicrobial efficacy. nih.gov

Alterations at Sugar Moieties: The desosamine (B1220255) sugar attached to the macrolide ring is crucial for ribosomal binding. Modifications at this site, such as the introduction of small alkyl amines at the 6'-position, have been shown to yield potent activity against Gram-negative bacteria. acs.org

Hybrid Compound Synthesis: The azalide scaffold can be combined with other pharmacologically active molecules. For instance, linking a quinolone moiety to the structure has been explored to create hybrid compounds with potential activity against resistant bacterial strains. researchgate.net

Molecular modeling plays a crucial role in guiding these modifications. For example, modeling based on the crystal structure of azithromycin bound to the bacterial ribosome can suggest substituents that enhance species-specific interactions, potentially leading to higher selectivity and reduced antibacterial activity against beneficial commensal flora while improving antiparasitic action. nih.gov

Modification SiteStrategyIntended OutcomeReference
9a-Nitrogen AtomAlkylation or ArylationImprove pharmacokinetic properties and modulate antimicrobial efficacy. nih.gov
6'-Position (Desosamine Sugar)Introduction of small alkyl aminesEnhance potency against Gram-negative pathogens. acs.org
4''-Position (Cladinose Sugar)Oxidation to 4-oxo, followed by transformation to 4-amino or 4-methylaminoCreation of novel derivatives with altered binding characteristics. researchgate.net
Multiple SitesConjugation with other antibiotic classes (e.g., fluoroquinolones)Develop hybrid antibiotics with dual mechanisms of action to combat resistance. researchgate.net

The development of new antibiotics from proven natural product scaffolds is regarded as a critical short-term solution to the growing crisis of antibiotic resistance. researchgate.net this compound, as a derivative of a successful antibiotic, is a valuable starting point for designing drugs that can evade common resistance mechanisms. biosynth.com

Strategies employed in this area include:

Bypassing Efflux Pumps: Bacteria can develop resistance by actively pumping antibiotics out of the cell. Modifications to the macrolide structure aim to create compounds that are poor substrates for these efflux pumps.

Evading Target Site Modification: A primary mechanism of macrolide resistance is the methylation of the ribosomal RNA target site (specifically at position A2058), which prevents the antibiotic from binding. Research focuses on creating derivatives that can bind effectively even to the modified ribosome. acs.org For example, the development of ketolides, which feature a C-3 keto group instead of a cladinose (B132029) sugar, was a significant step in overcoming this type of resistance. googleapis.com

Inhibiting Resistance-Enabling Proteins: A novel approach involves targeting bacterial proteins that are essential for resistance mechanisms to function. For instance, inhibiting the protein DsbA, which helps fold resistance enzymes into their active shapes, can re-sensitize resistant bacteria to existing antibiotics. imperial.ac.uk While not a direct modification of the antibiotic itself, this strategy could be used in combination with new agents derived from scaffolds like this compound.

Use as a Research Tool for Understanding Macrolide Biology

Beyond its role as a synthetic scaffold, this compound is an important tool for fundamental research. biosynth.com It helps scientists investigate the intricate details of how macrolide antibiotics work and interact with bacteria.

This compound, like its parent compound, functions by inhibiting bacterial protein synthesis. It binds specifically to the 50S subunit of the bacterial ribosome, effectively halting the growth of bacteria. veeprho.combiosynth.com This interaction makes it a valuable probe for studying the complex machinery of the ribosome.

Research in this area has revealed:

Binding Site Dynamics: Azithromycin binds within the polypeptide exit tunnel of the 50S ribosomal subunit. nih.gov Studies have shown this is a two-step process, involving initial recognition at a low-affinity site followed by a shift to a high-affinity site, leading to a tighter complex that is more effective at blocking protein synthesis. nih.gov Using derivatives like this compound can help elucidate the specific chemical interactions that govern this process.

Species-Specific Differences: The structure of the ribosome can vary between different bacterial species. These subtle differences can be exploited to design drugs with higher selectivity. nih.gov For example, kinetic and binding data indicate that while one molecule of azithromycin binds to an E. coli ribosome, two molecules can bind cooperatively to the ribosome of Deinococcus radiodurans, highlighting species-specific structural differences. nih.gov

Fluorescence Polarization Assays: Techniques such as fluorescence polarization can be used to measure the binding affinity of macrolide analogues to the ribosome. acs.org This provides direct evidence that a synthesized compound is acting on the intended target and allows for quantitative comparison of different derivatives.

The effects of macrolides can extend beyond the inhibition of protein synthesis to other aspects of bacterial life. Research has shown that these antibiotics can influence bacterial behavior and the expression of factors that contribute to disease (virulence factors).

Contribution to Understanding Azithromycin Metabolism and Disposition

The identification and analysis of this compound and other metabolites have provided several key insights:

Metabolic Pathways: The presence of various desmethylated forms of azithromycin indicates that demethylation is a significant metabolic pathway. For example, a study in ball pythons identified fifteen different metabolites, including several desmethylated and didesmethylated compounds. researchgate.netnih.govpsu.edu

Tissue Distribution: Metabolites can have different distribution patterns in the body compared to the parent drug. In the ball python study, descladinose-azithromycin, 3'-N-desmethyl,9a-N-desmethyl-azithromycin, and 3'-N-desmethyl, 3'-O-desmethyl-azithromycin were the only metabolites found in the skin, while 3'-N-didesmethyl-azithromycin was identified only in the kidney. researchgate.netnih.gov This information is vital for understanding tissue-specific activity and potential toxicity.

Environmental Fate: Azithromycin and its transformation products, including N-demethyl azithromycin, are found in the environment. Studies of wastewater and ambient waters have shown that the concentration of these transformation products can significantly exceed that of the parent compound, highlighting the importance of studying their environmental persistence and potential ecological impact. researchgate.net One analysis suggested that N-desmethyl azithromycin poses a risk for inducing antibiotic resistance in the environment. nih.govacs.org

Distribution of Azithromycin and Metabolites in Ball Python Tissues
TissueUnchanged Azithromycin (% of total drug material)Key Metabolites IdentifiedReference
Liver~40%Multiple metabolites present psu.edu
Kidney~40%Contained a greater number of metabolites than liver; 3'-N-didesmethyl-azithromycin was identified only here. researchgate.netnih.gov
Lung~80%Fewer metabolites compared to liver and kidney. psu.edu
Skin~80%Only Descladinose-azithromycin, 3'-N-desmethyl,9a-N-desmethyl-azithromycin, and 3'-N-desmethyl, 3'-O-desmethyl-azithromycin were identified. researchgate.netnih.gov
Bile~70%Fifteen metabolites positively or tentatively identified across all samples. psu.edu

Development of Analytical Methods for Drug Quality Control and Research

The development of robust and sensitive analytical methods is paramount for the quality control of Azithromycin and for research purposes, ensuring the purity and safety of the final drug product. A key focus of these analytical endeavors is the accurate detection and quantification of process-related impurities and degradation products, including this compound. This compound is a known related substance of Azithromycin and its presence is carefully monitored to comply with regulatory standards. waters.compharmaceuticalonline.comscribd.com The availability of this compound as a reference standard is crucial for analytical method development, validation, and routine quality control (QC) applications in the pharmaceutical industry. scribd.comuspnf.com

A variety of analytical techniques have been established for the analysis of Azithromycin and its impurities, with High-Performance Liquid Chromatography (HPLC) being the most widely employed method. researchgate.netijpbr.inoup.comnih.gov These HPLC methods are often coupled with different detection techniques, such as Ultraviolet (UV), Electrochemical (EC), and Mass Spectrometry (MS), to achieve the desired sensitivity and selectivity for impurity profiling. oup.comregulations.govgoogle.comsci-hub.se

High-Performance Liquid Chromatography (HPLC) Methods

HPLC methods for the analysis of this compound are typically developed as part of a broader analytical procedure for all related substances in Azithromycin. These methods are designed to be stability-indicating, meaning they can separate the active pharmaceutical ingredient (API) from its impurities and degradation products.

One common approach involves reverse-phase HPLC (RP-HPLC) with UV detection. researchgate.netijpbr.innih.gov A study by Al-Rimawi and colleagues detailed a validated RP-HPLC-UV method for Azithromycin and its related compounds. researchgate.netoup.com The method utilized a C18 column and an isocratic mobile phase consisting of a phosphate (B84403) buffer and methanol (B129727) mixture. researchgate.netoup.com The UV detection was carried out at a low wavelength, typically around 210 nm, due to the weak chromophore of Azithromycin and its related compounds. researchgate.netresearchgate.net

The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official monographs for Azithromycin that outline specific HPLC methods for the control of organic impurities. regulations.govdrugfuture.com These pharmacopeial methods are legally recognized standards for ensuring the quality of pharmaceutical products. The USP monograph for Azithromycin for Oral Suspension, for instance, specifies an acceptance criterion for N-demethylazithromycin. uspnf.com The methods detailed in these monographs often employ high pH mobile phases and specialized columns to achieve the necessary separation of all specified impurities, including this compound. regulations.gov

The following table summarizes typical chromatographic conditions used in HPLC-UV methods for the analysis of Azithromycin and its impurities.

ParameterHPLC-UV Method 1HPLC-UV Method 2
Column C18, 5 µm, 25 cm x 4.6 mmAscentis® Express C18, 5 µm, 15 cm x 4.6 mm
Mobile Phase Methanol–phosphate buffer, pH 7.5 (80:20, v/v)[A] 10 mM potassium phosphate, dibasic, pH 7.0; [B] methanol; (20:80, A:B)
Flow Rate 2.0 mL/min1.5 mL/min
Column Temperature 50 °C45 °C
Detection UV at 210 nmUV at 210 nm
Injection Volume 20 µL10 µL
Reference researchgate.net derpharmachemica.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

For higher sensitivity and specificity, particularly in complex matrices or for trace-level quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods are employed. sci-hub.se LC-MS/MS offers significant advantages over conventional detection methods by providing structural information and enabling the quantification of analytes at very low concentrations.

The development of an LC-MS/MS method involves the optimization of both the chromatographic separation and the mass spectrometric detection parameters. The chromatographic part is similar to that of HPLC-UV methods, often using a C18 column and a gradient elution with a mobile phase consisting of an aqueous component with a modifier (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. google.comceu.es

In the mass spectrometer, electrospray ionization (ESI) in the positive mode is commonly used for Azithromycin and its related compounds. sci-hub.se The quantification is typically performed in the Multiple Reaction Monitoring (MRM) mode, which involves monitoring a specific precursor ion to product ion transition for each analyte, ensuring high selectivity and reducing matrix interference.

A study by Paut K. et al. described a validated LC-MS/MS method for the simultaneous quantification of Azithromycin and its metabolites in human plasma. sci-hub.se While this study focused on metabolites, the principles and techniques are directly applicable to the analysis of impurities like this compound.

The table below provides an example of LC-MS/MS parameters that can be adapted for the analysis of this compound.

ParameterLC-MS/MS Method Details
Column Pursuit PFP, 50 × 2.0 mm, 3 µm
Mobile Phase Gradient elution with 0.05% TFA in water and 0.05% TFA in acetonitrile
Flow Rate 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Azithromycin) m/z 749.6 → 591.6
Reference drugfuture.com

Method Validation

The validation of analytical methods is a critical step to ensure their reliability for the intended purpose. Validation is performed according to the guidelines of the International Council for Harmonisation (ICH) and includes the evaluation of parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). derpharmachemica.com

For this compound, as an impurity, the LOQ is a particularly important parameter, as the method must be sensitive enough to quantify it at the specified acceptance criteria, which are often at low levels (e.g., less than 0.5% relative to the API). uspnf.com

The following table summarizes validation parameters from a representative HPLC-UV method developed for the analysis of Azithromycin, which provides an indication of the performance characteristics that would be expected for a method quantifying this compound.

Validation ParameterResult
Linearity Range (Azithromycin) 0.3–2.0 mg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 100.5 ± 0.2%
Precision (RSD) 0.2%
Limit of Detection (LOD) 0.0005 mg/mL
Limit of Quantification (LOQ) 0.0015 mg/mL
Reference oup.com

Advanced Research Techniques and Emerging Perspectives on N Desmethyl Azithromycin B

Omics Technologies in N-Desmethyl Azithromycin (B1666446) B Research

Omics technologies, including metabolomics and proteomics, offer a systems-level view of the biological impact of N-Desmethyl Azithromycin B. These approaches allow for the comprehensive analysis of molecular changes within an organism or cell in response to the compound.

Metabolomics: This powerful tool is utilized to analyze the complete set of small-molecule metabolites within a biological sample. In the context of azithromycin and its derivatives, metabolomics can reveal alterations in metabolic pathways. For instance, studies on azithromycin have demonstrated its capacity to modulate the metabolome, including pathways related to amino acid and sphingomyelin (B164518) metabolism. asm.orgfrontiersin.orgnih.gov A study on deglycosylated azithromycin, a related metabolite, identified 28 different metabolites that were altered in a mouse model, highlighting changes in pathways such as the citrate (B86180) cycle and purine (B94841) metabolism. frontiersin.org While direct metabolomic studies on this compound are not extensively documented, the techniques applied to its parent compound and other derivatives provide a clear framework for future investigations. Nuclear Magnetic Resonance (NMR) spectroscopy and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are key analytical platforms for these studies. asm.orgfrontiersin.orgnih.govfrontiersin.org

Proteomics: Proteomics focuses on the large-scale study of proteins, their structures, and functions. In microbiology, quantitative proteomic approaches are used to investigate the bacterial response to antibiotics at the protein level. nih.gov For example, research on Pseudomonas aeruginosa treated with azithromycin revealed changes in the expression of both cell-associated and extracellular proteins. plos.org These studies can identify specific proteins and pathways affected by the compound, offering insights into mechanisms of action and resistance. nih.govplos.org Such proteomic strategies could be applied to this compound to understand its specific impact on bacterial protein expression and to identify potential protein targets.

Table 1: Application of Omics Technologies in Macrolide Research

Technology Application Key Findings Related to Azithromycin/Metabolites Potential for this compound Research
Metabolomics Identifies and quantifies endogenous small molecules. Altered sphingomyelin, amino acid, and purine metabolism. asm.orgfrontiersin.orgnih.gov Elucidate unique metabolic perturbations caused by the N-desmethyl modification.
Proteomics Analyzes the entire protein complement of a cell or organism. Modulation of quorum sensing-controlled proteins and cell membrane proteins in bacteria. nih.govplos.org Identify specific protein expression changes in response to this compound.

Application of Advanced Imaging Techniques for Subcellular Localization

Understanding where a compound localizes within a cell is crucial to deciphering its mechanism of action. Advanced imaging techniques, such as confocal microscopy and fluorescence microscopy, are instrumental in visualizing the subcellular distribution of antibiotic compounds. nih.govresearchgate.netuq.edu.au

To facilitate this, fluorescent derivatives of macrolides have been synthesized. nih.govresearchgate.netresearchgate.net These fluorescent probes, which exhibit similar antibiotic activity to the parent drug, allow researchers to track their uptake and accumulation in both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Studies using these labeled macrolides have revealed that they localize intracellularly and that their uptake in Gram-negative bacteria can be dependent on efflux pump activity. nih.govresearchgate.net Furthermore, single-cell microfluidics-microscopy assays have been used to observe the real-time dynamics of antibiotic accumulation, revealing heterogeneity in uptake even within a population of susceptible bacteria. nih.govresearchgate.netuq.edu.au These methodologies could be adapted to synthesize a fluorescently tagged version of this compound to precisely determine its subcellular destination and accumulation dynamics within bacterial cells.

High-Throughput Screening Methodologies for this compound Analogs

High-throughput screening (HTS) allows for the rapid testing of large numbers of chemical compounds to identify those with a desired biological activity. This is a critical tool in the discovery of novel antibiotic analogs. academie-veterinaire.frvcu.edudigitellinc.com

One innovative HTS approach involves the use of biosensors. For instance, a system based on the transcriptional regulator protein MphR, which is de-repressed upon binding to macrolides, has been developed. vcu.edudigitellinc.com In this system, the binding of a macrolide to MphR triggers the expression of a reporter gene, such as Green Fluorescent Protein (GFP), providing a measurable signal. vcu.edudigitellinc.com Such biosensors are promising for screening large libraries of macrolide derivatives for their ability to interact with specific cellular components. vcu.edu

Another HTS method is fluorescence polarization (FP), which can be used to study the binding of compounds to bacterial ribosomes. researchgate.netnih.gov By using a fluorescently labeled macrolide, researchers can screen for other compounds that compete for the same binding site. nih.gov This assay is rapid, sensitive, and suitable for determining the binding affinities of novel compounds. researchgate.netnih.gov These HTS methodologies could be employed to screen for analogs of this compound with improved properties, such as enhanced binding to the ribosomal target or reduced susceptibility to resistance mechanisms.

Table 2: High-Throughput Screening Methods for Macrolide Analogs

Method Principle Application in Macrolide Research Relevance for this compound
Biosensor-based Screening A biological molecule (e.g., protein) produces a measurable signal in response to a specific compound. MphR-based biosensor detects macrolide binding via GFP expression. vcu.edudigitellinc.com To screen for analogs with altered binding to intracellular targets.
Fluorescence Polarization (FP) Measures the change in polarization of fluorescent light when a labeled molecule binds to a larger partner. Used to screen for compounds that compete with fluorescently labeled erythromycin (B1671065) for ribosome binding. researchgate.netnih.gov To identify analogs with enhanced affinity for the bacterial ribosome.

Novel Approaches to Biotransformation Studies

Biotransformation, the chemical modification of a compound by a living organism, is a key area of study for understanding the fate of antibiotics in the environment and in patients. Metatranscriptomics is an emerging tool that provides insight into the functional activity of microbial communities by analyzing their collective RNA transcripts. nih.govmdpi.comfrontiersin.org

Metatranscriptomics can reveal which genes, including those responsible for antibiotic resistance and biotransformation, are actively being expressed by a microbial community in response to an antibiotic. nih.govfrontiersin.org This technique can help identify the specific enzymes and metabolic pathways involved in the degradation or modification of a compound like this compound by complex microbial populations, such as the gut microbiota. star-idaz.netnsf.gov By combining metatranscriptomics with metabolomics, researchers can link the expressed genes to the production of specific metabolites, providing a comprehensive picture of the biotransformation process. mdpi.com This approach could be invaluable for understanding how this compound is processed by clinically relevant microbial communities and how this might affect its activity and the selection for resistance.

Interdisciplinary Research Integrating Chemical Biology and Pharmacology

The study of azithromycin and its metabolites is a prime example of this synergy. Pharmacological studies have detailed its mechanism of action at the bacterial ribosome and its pharmacokinetic properties. drugbank.commdpi.comnih.gov Chemical biologists, in turn, have developed derivatives and probes that allow for a more detailed investigation of these processes at a molecular level. nih.govresearchgate.net For this compound, an integrated approach would involve synthesizing specific chemical tools to probe its interactions, followed by detailed pharmacological evaluation to understand how the N-desmethylation affects its binding, efficacy, and potential for overcoming resistance. This interdisciplinary collaboration is essential for translating basic scientific discoveries into new therapeutic strategies.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying N-Desmethyl Azithromycin B in azithromycin samples?

  • Methodology : Use reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection, as validated in stability-indicating assays. Key parameters include a C18 column, mobile phase of phosphate buffer (pH 6.5) and acetonitrile (gradient elution), and detection at 210 nm. Confirmation via LC-MS is advised for structural validation .
  • Data Interpretation : Quantify impurities using relative retention times and peak area ratios against azithromycin reference standards. Ensure compliance with pharmacopeial impurity thresholds (e.g., ≤1.0% for unspecified impurities) .

Q. How does this compound affect the stability and efficacy of azithromycin formulations?

  • Experimental Design : Conduct accelerated stability studies (40°C/75% RH) on azithromycin samples, monitoring degradation kinetics via HPLC. Correlate impurity levels with dissolution profiles and antimicrobial activity assays (e.g., broth microdilution against Streptococcus pneumoniae) .
  • Key Findings : Elevated moisture content in formulations accelerates the formation of this compound, reducing dissolution rates and potency .

Q. What synthetic pathways lead to the formation of this compound as a process impurity?

  • Methodology : Analyze azithromycin synthesis intermediates using NMR and MS to trace demethylation steps. Focus on steps involving methylating agents (e.g., formaldehyde) or acidic conditions that may promote demethylation .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity profiles when this compound exceeds pharmacopeial limits despite optimized synthesis?

  • Data Contradiction Analysis :

Root Cause : Investigate raw material variability (e.g., azithromycin starting material purity) or residual catalysts in synthesis.

Statistical Approach : Use multivariate analysis (e.g., PCA) to correlate process parameters (temperature, pH) with impurity levels.

Mitigation : Implement in-process controls (IPC) via real-time HPLC monitoring to adjust reaction conditions dynamically .

Q. What is the biological activity of this compound compared to azithromycin, and how does its structure-activity relationship (SAR) inform drug design?

  • Experimental Design :

  • In Vitro Testing : Compare MIC values against macrolide-sensitive and -resistant bacterial strains.
  • SAR Analysis : Use molecular docking to assess the impact of demethylation on ribosomal binding affinity (e.g., 23S rRNA subunit).
    • Findings : this compound exhibits reduced activity due to altered hydrogen bonding with the ribosome, highlighting the critical role of the methyl group in azithromycin’s efficacy .

Q. How can advanced chromatographic techniques differentiate this compound from co-eluting impurities in complex matrices?

  • Methodology :

  • Employ ultra-high-performance LC (UHPLC) with tandem MS (MS/MS) for enhanced resolution.
  • Use charged aerosol detection (CAD) for non-UV-absorbing impurities.
    • Validation : Demonstrate specificity via forced degradation studies (acid/base hydrolysis, oxidation) and spike recovery assays in biological fluids .

Methodological Considerations

  • Sample Preparation : For impurity analysis, use solid-phase extraction (SPE) to isolate this compound from azithromycin matrices, minimizing matrix interference .
  • Statistical Rigor : Include power analysis in study design to ensure sample sizes are sufficient for detecting clinically relevant differences (e.g., ±0.5% impurity thresholds) .
  • Ethical Compliance : For studies involving human-derived samples, adhere to protocols for participant consent and data anonymization, as outlined in institutional review board (IRB) guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.